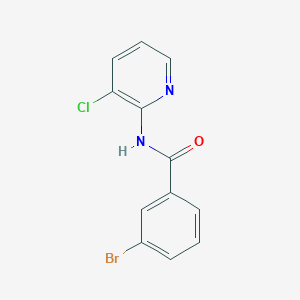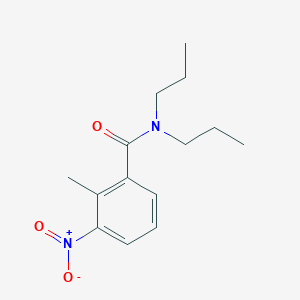
3-bromo-N-(3-chloro-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(3-chloro-2-pyridinyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. It is a heterocyclic compound that contains a pyridine ring, a benzene ring, and an amide group.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(3-chloro-2-pyridinyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by modulating certain signaling pathways in the body.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(3-chloro-2-pyridinyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in treating a variety of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(3-chloro-2-pyridinyl)benzamide in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in a variety of studies, indicating its potential for use in drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(3-chloro-2-pyridinyl)benzamide. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more effective drugs. Additionally, more studies could be conducted to determine its efficacy in treating other types of cancer and inflammatory disorders. Finally, research could be conducted to determine its safety and potential side effects in humans, which would be necessary for its development as a drug.
Métodos De Síntesis
The synthesis method for 3-bromo-N-(3-chloro-2-pyridinyl)benzamide involves the reaction of 3-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 3-chloro-2-pyridine chloride. This intermediate is then reacted with 3-bromoaniline to form the final product, 3-bromo-N-(3-chloro-2-pyridinyl)benzamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-bromo-N-(3-chloro-2-pyridinyl)benzamide has been studied for its potential use in drug development. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory properties.
Propiedades
IUPAC Name |
3-bromo-N-(3-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-4-1-3-8(7-9)12(17)16-11-10(14)5-2-6-15-11/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDOOYHTAGWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)

![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)

![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)


![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)

![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
